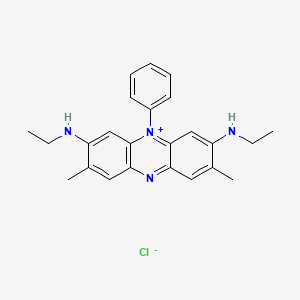

3,7-Bis(ethylamino)-2,8-dimethyl-5-phenylphenazin-5-ium chloride

Description

3,7-Bis(ethylamino)-2,8-dimethyl-5-phenylphenazin-5-ium chloride (CAS 1934-16-3) is a cationic phenazine dye with the molecular formula C₁₈H₂₂ClN₃S and a molecular weight of 347.905 g/mol . Known commercially as New Methylene Blue N or Basic Blue 24, it is structurally characterized by ethylamino and methyl substituents at positions 3,7 and 2,8, respectively, along with a phenyl group at position 5 of the phenazinium core . This compound is primarily used as a biological stain and photosensitizer, notably for photodynamic inactivation of pathogens like Candida albicans .

Properties

CAS No. |

122142-77-2 |

|---|---|

Molecular Formula |

C24H27ClN4 |

Molecular Weight |

406.9 g/mol |

IUPAC Name |

2-N,8-N-diethyl-3,7-dimethyl-10-phenylphenazin-10-ium-2,8-diamine;chloride |

InChI |

InChI=1S/C24H26N4.ClH/c1-5-25-19-14-23-21(12-16(19)3)27-22-13-17(4)20(26-6-2)15-24(22)28(23)18-10-8-7-9-11-18;/h7-15H,5-6H2,1-4H3,(H,25,26);1H |

InChI Key |

HFESYLZJRRABLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)N=C3C=C(C(=CC3=[N+]2C4=CC=CC=C4)NCC)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3,7-Bis(ethylamino)-2,8-dimethyl-5-phenylphenazin-5-ium chloride typically involves multiple steps. One common method starts with phenothiazine as the base compound. The phenothiazine is treated with diiodine, followed by dimethylamine, to form the desired product . Another method involves the oxidation of N,N-dimethyl-phenylenediamine with sodium dichromate in the presence of sodium thiosulfate, followed by further oxidation with N,N-dimethylaniline . Industrial production often involves crystallization from an aqueous solution of hydrochloric acid to purify the compound .

Chemical Reactions Analysis

3,7-Bis(ethylamino)-2,8-dimethyl-5-phenylphenazin-5-ium chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be reduced to leucomethylene blue in the presence of nanocatalysts . Common reagents used in these reactions include sodium dichromate for oxidation and dimethylamine for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a redox indicator and a dye . In biology, it serves as a staining agent for various cellular components . In medicine, it has been explored for its neuroprotective effects and potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Additionally, it is used in industrial applications for dyeing textiles and as a component in certain types of batteries .

Mechanism of Action

The mechanism of action of 3,7-Bis(ethylamino)-2,8-dimethyl-5-phenylphenazin-5-ium chloride involves its ability to act as an alternative electron carrier in the mitochondrial respiratory chain. It displays anti-inflammatory and anti-apoptotic effects, inhibits monoamine oxidase and nitric oxide synthase, and activates signaling pathways involved in mitochondrial biogenesis and autophagy . These actions contribute to its neuroprotective properties and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Phenazine Dyes

Structural Comparisons

| Compound Name | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| New Methylene Blue N | C₁₈H₂₂ClN₃S | 3,7-(ethylamino); 2,8-(methyl); 5-(phenyl) | 347.905 | 1934-16-3 |

| Methylene Blue | C₁₆H₁₈ClN₃S | 3,7-(dimethylamino) | 319.85 | 61-73-4 |

| Safranin O | C₂₀H₁₉ClN₄ | 3,7-(diamino); 2,8-(methyl); 5-(phenyl) | 350.84 | 477-73-6 |

| Methylene Green | C₁₆H₁₇ClN₄O₂S | 3,7-(dimethylamino); 4-(nitro) | 364.80 | 2679-01-8 |

| New Methylene Blue (ZnCl₂复合物) | C₁₈H₂₂ClN₃S·0.5ZnCl₂ | Same as New Methylene Blue N + ZnCl₂ complex | 416.05 | 6586-05-6 |

Key Structural Differences :

- New Methylene Blue N differs from Methylene Blue by replacing dimethylamino groups with ethylamino groups and adding methyl substituents at positions 2 and 6. These modifications enhance its lipophilicity (LogP = 6.10 vs. ~3 for Methylene Blue) .

- Safranin O lacks ethylamino groups but shares the phenyl group at position 5, contributing to its use in Gram staining .

- Methylene Green introduces a nitro group at position 4, increasing oxidative stability but reducing solubility .

Physicochemical Properties

Notable Trends:

Functional Divergence :

Risk Comparisons :

Biological Activity

3,7-Bis(ethylamino)-2,8-dimethyl-5-phenylphenazin-5-ium chloride is a phenazine derivative that has garnered interest due to its potential biological activities. This compound is structurally related to other phenazine dyes, which are known for their applications in various fields, including biology and medicine. The focus of this article is to explore the biological activity of this compound through various studies and data.

- IUPAC Name : 3,7-Bis(ethylamino)-2,8-dimethyl-5-phenylphenazin-5-ium chloride

- Molecular Formula : C20H23ClN4

- Molecular Weight : 350.87 g/mol

- CAS Number : 477-73-6

Biological Activity Overview

The biological activity of 3,7-Bis(ethylamino)-2,8-dimethyl-5-phenylphenazin-5-ium chloride has been investigated in various contexts, including its antimicrobial properties and potential as a therapeutic agent.

Antimicrobial Activity

Phenazine derivatives are well-documented for their antimicrobial properties. Studies indicate that compounds similar to 3,7-Bis(ethylamino)-2,8-dimethyl-5-phenylphenazin-5-ium chloride exhibit significant antibacterial effects against a range of pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Antiproliferative Effects

Research has also highlighted the antiproliferative effects of phenazine derivatives on cancer cell lines. In vitro studies have shown that these compounds can inhibit the growth of various cancer cells, including:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (Cervical Cancer) | 50 |

| A549 (Lung Cancer) | 45 |

These results indicate that the compound may possess significant anticancer properties, warranting further investigation into its mechanisms of action and potential therapeutic applications.

Case Studies

-

Study on Antibacterial Properties :

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial activity of several phenazine derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that 3,7-Bis(ethylamino)-2,8-dimethyl-5-phenylphenazin-5-ium chloride had a notable effect on inhibiting MRSA growth with an MIC value lower than traditional antibiotics used against this pathogen . -

Anticancer Activity Assessment :

In another study focusing on the antiproliferative effects of phenazine derivatives on human cancer cell lines, researchers found that treatment with 3,7-Bis(ethylamino)-2,8-dimethyl-5-phenylphenazin-5-ium chloride led to significant cell cycle arrest in the G1 phase in HeLa cells. This suggests that the compound may interfere with cell cycle regulation mechanisms .

The mechanisms by which 3,7-Bis(ethylamino)-2,8-dimethyl-5-phenylphenazin-5-ium chloride exerts its biological effects are still under investigation. However, it is hypothesized that its activity may involve:

- Reactive Oxygen Species (ROS) Generation : Phenazines are known to generate ROS upon reduction, which can lead to oxidative stress in bacterial and cancer cells.

- Interference with DNA Synthesis : Similar compounds have been shown to intercalate into DNA strands, potentially disrupting replication and transcription processes.

- Inhibition of Enzymatic Activity : Some studies suggest that phenazines can inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

Q & A

Q. How can the compound’s role in electron-transfer processes be experimentally distinguished from nonspecific binding effects?

- Methodological Answer : Use stopped-flow kinetics to measure electron-transfer rates in the presence of reductants (e.g., NADH). Control experiments with structurally similar but redox-inactive analogs (e.g., methyl-substituted derivatives) isolate binding vs. redox contributions. Spectroelectrochemical cells validate intermediate species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.